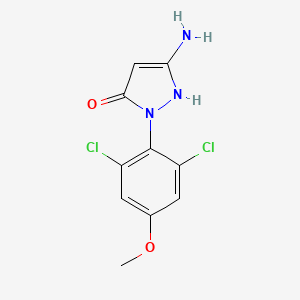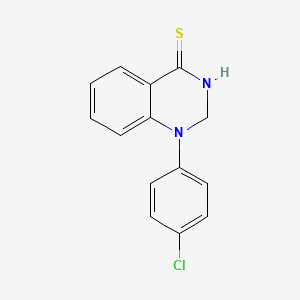![molecular formula C13H10BrNO B11845204 Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- CAS No. 41503-32-6](/img/structure/B11845204.png)
Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- is a heterocyclic compound that belongs to the family of indole derivatives. This compound is characterized by the presence of a bromine atom at the 6th position and an ethyl group at the 1st position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-substituted cyclohepta[b]pyrrol-2(1H)-ones with acetylenes, followed by ring contraction to yield the desired indole derivative . The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a probe for studying biological processes.
Medicine: It is being investigated for its potential therapeutic properties, including its role as a bromodomain inhibitor, which could be useful in treating cancers and inflammatory diseases
Wirkmechanismus
The mechanism of action of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- involves its interaction with specific molecular targets. As a bromodomain inhibitor, it binds to the bromodomain and extra-terminal (BET) proteins, preventing them from recognizing acetylated lysine residues on histones. This inhibition disrupts the regulation of gene expression, leading to potential therapeutic effects in diseases such as cancer and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[4,3,2-de]quinolin-2(1H)-ones: These compounds also act as bromodomain inhibitors with similar selectivity for BET proteins.
Cyclopent[de]isoquinolin-3(4H)-ones: Initially proposed structures that were revised to Benz[cd]indol-2(1H)-ones based on spectroscopic analysis.
Uniqueness
Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high selectivity for the first bromodomain (BD1) over the second bromodomain (BD2) makes it a valuable compound for targeted therapeutic applications .
Eigenschaften
CAS-Nummer |
41503-32-6 |
|---|---|
Molekularformel |
C13H10BrNO |
Molekulargewicht |
276.13 g/mol |
IUPAC-Name |
6-bromo-1-ethylbenzo[cd]indol-2-one |
InChI |
InChI=1S/C13H10BrNO/c1-2-15-11-7-6-10(14)8-4-3-5-9(12(8)11)13(15)16/h3-7H,2H2,1H3 |
InChI-Schlüssel |
KHABYXGVKDDLGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C3C(=C(C=C2)Br)C=CC=C3C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



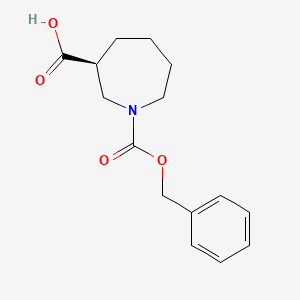


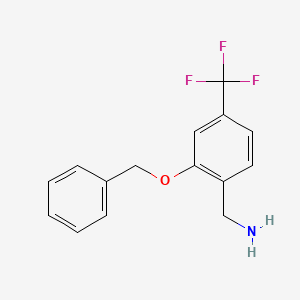

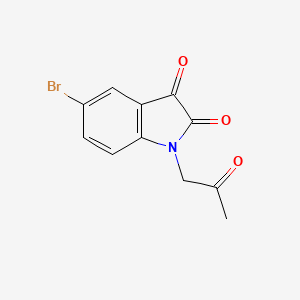
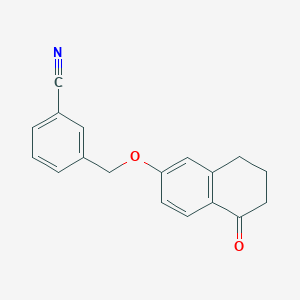
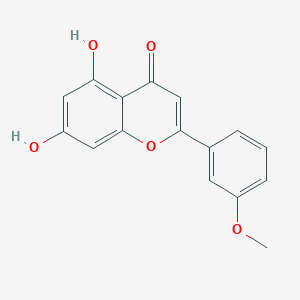


![1,1,1-Trimethyl-N-[(morpholin-4-yl)sulfanyl]-N-(trimethylsilyl)silanamine](/img/structure/B11845195.png)
